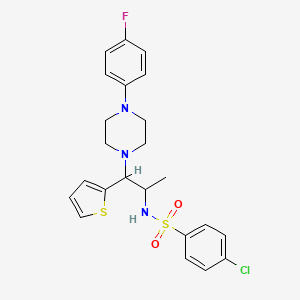

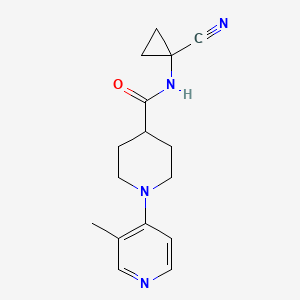

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DPPU and belongs to the class of urea derivatives. DPPU has been synthesized using various methods and has shown promising results in various scientific applications.

Scientific Research Applications

Novel Calcium Antagonists with Antioxidant Activity

The study by Kato et al. (1999) explored novel calcium antagonists possessing both calcium overload inhibition and antioxidant activities. Although the specific compound of interest was not mentioned, this research indicates a growing interest in multifunctional molecules with potential therapeutic benefits. The structural analysis and activity evaluation of various analogs suggest that lipophilicity and specific functional groups significantly impact biological activities, highlighting the importance of chemical structure in drug design and development (Kato et al., 1999).

Stereoselective Synthesis of Isoxazolidines

Isoxazolidines are highlighted for their utility in organic synthesis, drug discovery, and chemical biology. Karyakarte et al. (2012) discussed a copper-catalyzed aminooxygenation/cyclization method to synthesize methyleneoxy-substituted isoxazolidines. This method offers excellent yields and diastereoselectivities, demonstrating the potential for synthesizing complex structures with precise stereocontrol. Such methodologies could be applicable in creating derivatives of the compound of interest for various scientific research applications (Karyakarte et al., 2012).

Synthesis of Imidazolidinone Derivatives

Gazizov et al. (2009) reported the synthesis of imidazolidin-2-ones, demonstrating the versatility of cyclic ureas in chemical synthesis. Although the study does not directly involve the compound , it underlines the research interest in cyclic ureas and related structures for developing new chemical entities with potential applications in material science and pharmacology (Gazizov et al., 2009).

Antimicrobial Activity of Thiazolidinone Derivatives

B'Bhatt and Sharma (2017) focused on the synthesis and antimicrobial evaluation of thiazolidinone derivatives, a class of compounds known for their biological activities. This study is relevant for understanding the antimicrobial potential of related chemical structures and could guide the development of new antimicrobial agents based on the core structure of interest (B'Bhatt & Sharma, 2017).

Corrosion Inhibition by Imidazolium Zwitterions

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as green corrosion inhibitors. While not directly related to the target compound, this study exemplifies the broader applications of nitrogen-containing heterocycles in material science, particularly in corrosion protection. This suggests potential for the structural exploration of similar compounds in corrosion inhibition applications (Srivastava et al., 2017).

properties

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-16-12-25-18(24)21(16)11-15(13-7-3-1-4-8-13)20-17(23)19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHYZYFIRHXQPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)

![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)